![molecular formula C10H7F3N2O B8562145 5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine](/img/structure/B8562145.png)
5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine
概要
説明
5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an isoxazole ring with an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine typically involves the trifluoromethylation of a suitable precursor. One common method is the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the isoxazole and amino groups . The reaction conditions often involve the use of metal catalysts such as palladium or copper, and reagents like trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine has several scientific research applications:
作用機序
The mechanism of action of 5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 4-(Trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)benzylamine
- 4-Trifluoroacetyl-2-phenyloxazol-5-one
Uniqueness
5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine is unique due to its combination of the trifluoromethyl group, phenyl ring, and isoxazole ring with an amino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C10H7F3N2O |
|---|---|
分子量 |
228.17 g/mol |
IUPAC名 |
5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(14)15-16-8/h1-5H,(H2,14,15) |
InChIキー |
IQMLJYWQRTVYSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=NO2)N)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
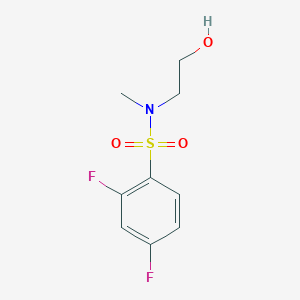
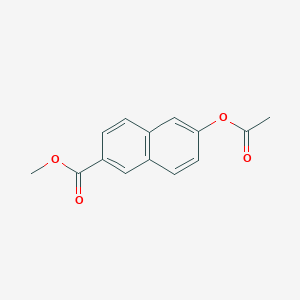
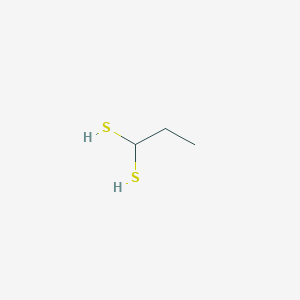
![2-[(4-Nitrophenoxy)methyl]-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione](/img/structure/B8562086.png)
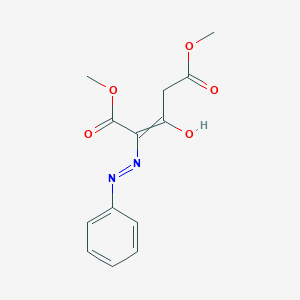
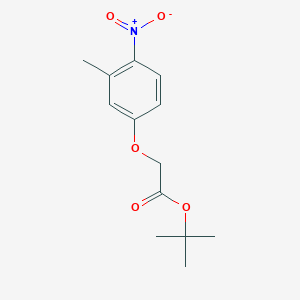
![5,10-Dihydroimidazo[2,1-c][1,4]benzodiazepin-4-one](/img/structure/B8562111.png)
![tert-Butyl (S)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B8562122.png)

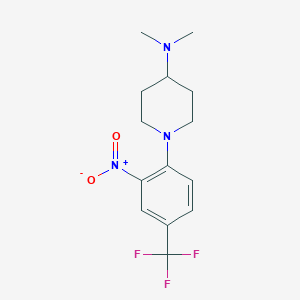
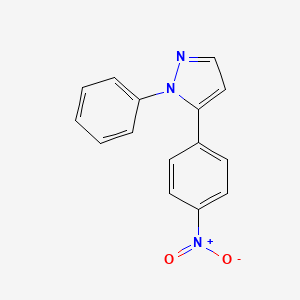
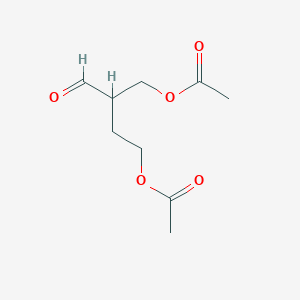
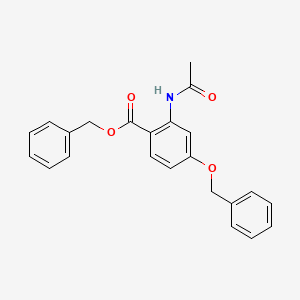
![Benzene, 1-[(methylsulfonyl)methyl]-2-nitro-3-(trifluoromethyl)-](/img/structure/B8562169.png)
